2-[4-(5-环丙基-1,3,4-恶二唑-2-基)哌啶-1-基]-N-[(氧戊环-2-基)甲基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H26N4O3 and its molecular weight is 334.42. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
恶二唑类,包括该化合物,已显示出作为抗癌剂的潜力 . 它们已被用作药效团的重要组成部分或作为扁平的芳香连接体,以根据潜在的应用放置所需的取代基 . 例如,某些 1,3,4-恶二唑的衍生物已显示出对血管生成的显着抑制 .
血管扩张剂
恶二唑类已成功用于医药应用中作为血管扩张剂 . 这意味着它们可以帮助扩张血管,从而降低血压并增加血流量。
抗惊厥药
这些化合物也已被用作抗惊厥药 . 这意味着它们可以预防或减轻癫痫发作或其他惊厥的严重程度。
抗糖尿病
恶二唑类已显示出作为抗糖尿病剂的潜力 . 它们可用于控制糖尿病患者的血糖水平。
高能核心
恶二唑类已确立为潜在的高能核心 . 它们的衍生物已显示出良好的氧平衡和正的生成热 .
乙酰胆碱酯酶抑制剂
设计、合成和评估了一系列 1,3,4-恶二唑衍生物作为乙酰胆碱酯酶抑制剂 . 这些抑制剂通常用于治疗阿尔茨海默病和帕金森病等疾病。
作用机制
Target of Action
Oxadiazoles, the core structure of this compound, have been widely studied and are known to interact with a variety of biological targets .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativity of nitrogen and oxygen in the oxadiazole ring .
Biochemical Pathways
They have been utilized as anticancer, vasodilator, anticonvulsant, antidiabetic agents among others .
Result of Action
Compounds containing the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer effects .
属性
IUPAC Name |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c22-15(18-10-14-2-1-9-23-14)11-21-7-5-13(6-8-21)17-20-19-16(24-17)12-3-4-12/h12-14H,1-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMVEWVXOIKDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。